2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrole ring The presence of a 4-methoxybenzyl group adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a [3+2] cycloaddition reaction can be employed, where an alkyne and an azide react to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as silver or copper salts to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be utilized to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
Uniqueness
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C13H15N3O/c1-17-12-4-2-10(3-5-12)8-16-9-11-6-14-7-13(11)15-16/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
XGDSBJGZPRMTEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3CNCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.